molecular formula C4H6O3 B3052688 2-(Hydroxymethyl)acrylic acid CAS No. 4370-80-3

2-(Hydroxymethyl)acrylic acid

Cat. No. B3052688
CAS RN: 4370-80-3
M. Wt: 102.09 g/mol
InChI Key: AAMTXHVZOHPPQR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)acrylic acid is a chemical compound with the molecular formula C4H6O3 . It is a derivative of acrylic acid, which is a common building block in the synthesis of various polymers .


Synthesis Analysis

The synthesis of 2-(Hydroxymethyl)acrylic acid and its derivatives often involves the use of activated reagents like anhydrides or acid chlorides . For example, a study describes the synthesis of highly branched polyester acrylates using 2,2-bis(hydroxymethyl)propionic acid (bisMPA) as a hydroxyl source . Another study discusses the synthesis of poly(2-hydroxyethyl methacrylate-co-dodecyl methacrylate-co-acrylic acid) through FT-IR and scanning electron microscopy (SEM) .


Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)acrylic acid consists of a carboxylic acid group (-COOH) and a hydroxymethyl group (-CH2OH) attached to a carbon-carbon double bond . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-(Hydroxymethyl)acrylic acid can participate in various chemical reactions. For instance, it can undergo emulsion polymerization with styrene and butyl acrylate, leading to changes in the chemical, thermal, and film properties of the resulting polymer latex . Another study discusses the effect of 2-hydroxyethyl methacrylate content on the emulsion polymerization process of styrene–butyl acrylate–acrylic acid .


Physical And Chemical Properties Analysis

2-(Hydroxymethyl)acrylic acid has a molecular weight of 102.089 Da and a density of 1.3±0.1 g/cm3 . It has a boiling point of 310.6±25.0 °C at 760 mmHg and a flash point of 155.9±19.7 °C . The compound has three hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .

Scientific Research Applications

Safety and Hazards

While specific safety data for 2-(Hydroxymethyl)acrylic acid was not found, related compounds such as 2,2-Bis(hydroxymethyl)propionic acid and acrylic acid have safety data available . These compounds are considered hazardous and can cause skin burns, eye damage, and respiratory irritation . It is recommended to handle these compounds with personal protective equipment and in a well-ventilated area .

Future Directions

While specific future directions for 2-(Hydroxymethyl)acrylic acid were not found, there is ongoing research into the synthesis and application of related compounds . For example, furan platform chemicals, which can be derived from biomass, are being explored for their potential uses beyond fuels and plastics .

properties

IUPAC Name

2-(hydroxymethyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h5H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMTXHVZOHPPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75750-58-2
Details Compound: Poly(β-hydroxymethacrylic acid)
Record name Poly(β-hydroxymethacrylic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75750-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70195912
Record name Acrylic acid, 2-(hydroxymethyl)- (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)acrylic acid

CAS RN

4370-80-3
Record name 2-(Hydroxymethyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4370-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, 2-(hydroxymethyl)- (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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